molecular formula C16H17FO2 B13415579 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL CAS No. 415697-55-1

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL

Cat. No.: B13415579
CAS No.: 415697-55-1
M. Wt: 260.30 g/mol
InChI Key: OCIHYKYBMPCPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol (CAS Number 415697-55-1) is a chemical compound of significant interest in medicinal chemistry and biochemical research. With a molecular formula of C16H17FO2 and a molecular weight of 260.30 g/mol, this compound serves as a valuable intermediate in organic synthesis and pharmaceutical development . Its well-characterized structure, featuring a fluorobenzyl ether group, makes it a useful building block for creating more complex molecules for screening and testing. This compound has demonstrated specific research applications as an inhibitor of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxy fatty acids . The co-crystal structure of this molecule bound to the human sEH enzyme (PDB ID: 4Y2T) reveals its binding mode within the enzyme's active site, providing crucial insights for the structure-based design of new anti-inflammatory and cardiovascular agents . Researchers utilize this compound to probe sEH function and as a starting point for developing potent inhibitors, with one study identifying a related structure that increased inhibitory activity by over 1500-fold compared to an initial fragment hit . For laboratory handling, calculated physical properties include a density of 1.156 g/cm³, a boiling point of approximately 404.5°C, and a flash point near 183°C . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet (SDS) and conduct a comprehensive risk assessment prior to use.

Properties

CAS No.

415697-55-1

Molecular Formula

C16H17FO2

Molecular Weight

260.30 g/mol

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]propan-1-ol

InChI

InChI=1S/C16H17FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-10,18H,1-2,11-12H2

InChI Key

OCIHYKYBMPCPCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)OCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with the aromatic precursor, 4-fluorobenzyl alcohol, which provides the fluorinated benzyloxy moiety essential for the target compound. This intermediate can be prepared via nucleophilic substitution reactions involving fluorinated benzyl halides and suitable nucleophiles.

Aromatic Substitution and Ether Formation

The key step involves forming the benzyloxy linkage to the phenyl ring. This is achieved through nucleophilic aromatic substitution or Williamson ether synthesis:

  • Williamson Ether Synthesis : Reacting 4-fluorobenzyl halides with phenolic precursors under basic conditions (potassium carbonate in acetone or DMF) at reflux temperatures (80–100°C) yields the benzyloxy-phenyl derivatives.
  • Reaction Conditions :
    • Solvent: Acetone, DMF, or acetonitrile
    • Base: Potassium carbonate or sodium hydride
    • Temperature: 80–100°C
    • Reaction time: 4–8 hours

Chain Extension to Propanol

The propanol chain is introduced via nucleophilic addition or substitution reactions:

  • Grignard or Organolithium Reagents : Reaction of the aromatic benzyloxy compound with appropriate alkyl halides or aldehydes under inert atmosphere at low temperatures (−78°C to 0°C) can extend the chain.
  • Hydroboration-Oxidation : Alternatively, terminal alkenes derived from the aromatic intermediates can be hydroborated and oxidized to yield the primary alcohol.

Reduction and Functional Group Transformations

In some protocols, the aromatic ketones or aldehydes are reduced to the corresponding alcohols:

  • Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures (25–50°C).
  • Reaction Conditions :
    • Solvent: Ethanol or THF
    • Temperature: 25–50°C
    • Time: 2–6 hours

Purification and Characterization

Post-reaction, the mixture is typically extracted with ethyl acetate, washed with brine and water, dried over sodium sulfate, and purified via chromatography or distillation. Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Industrial and Large-Scale Synthesis Considerations

For scalable production, continuous flow reactors and optimized purification techniques such as preparative chromatography or recrystallization are employed. The process parameters are adjusted to maximize yield and minimize impurities, with reaction monitoring via HPLC or TLC.

Reaction Schemes and Data Tables

Step Reaction Type Reagents Conditions Major Products Notes
1 Ether formation 4-fluorobenzyl halide + phenol K₂CO₃, acetone 4-fluorobenzyl phenyl ether Williamson synthesis
2 Chain extension Organometallic reagents THF, −78°C to 0°C Propanol derivative Grignard or hydroboration-oxidation
3 Reduction NaBH₄ Ethanol, room temp Alcohol derivatives Selective reduction
4 Purification Chromatography - Pure compound Confirmed via NMR/MS

Specific Research Findings and Method Optimization

  • Patents and Literature : Patent WO2007030721A2 describes the reduction of related azetidinone intermediates using borane complexes, which can be adapted for chain reduction steps in this synthesis.
  • Reaction Optimization : Adjusting molar ratios (e.g., 1–5% acid catalysts like methanesulfonic acid) and solvents (e.g., tetrahydrofuran) improves yields and stereoselectivity, especially in chiral reductions.

Summary of Key Parameters

Parameter Typical Range Significance
Temperature 25–100°C Reaction rate and selectivity
Solvent Acetone, DMF, THF Solubility and reaction control
Reagent ratios 1:1 to 1:5 (substrate: reagent) Yield and purity
Reaction time 2–8 hours Completion of reaction

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanal, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol is a chemical compound with a propanol backbone and a fluorinated benzyloxy substituent. It has a molecular formula of C16H17FO2C_{16}H_{17}FO_2 and a molecular weight of approximately 258.31 g/mol. The presence of fluorine enhances its lipophilicity and may influence its biological activity, making it a candidate for applications in medicinal chemistry and pharmacology.

Potential Applications

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol has potential applications in pharmaceutical development as a scaffold for designing new drugs. Compounds with similar structures may exhibit various biological activities. Studies on the interactions of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol with biological targets are crucial for understanding its pharmacodynamics. Preliminary interaction studies may help elucidate its potential as a therapeutic agent.

Synthesis and Derivative Potential

Various methods can synthesize 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol, allowing efficient production of the compound and derivatives with tailored properties. These reactions are significant for synthesizing derivatives that may exhibit altered biological or chemical properties.

Research areas

Research areas for 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol:

  • Biological Activity The specific biological activity of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol requires further investigation to elucidate its mechanisms of action.
  • Pharmacodynamics Studies on the interactions of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-ol with biological targets are crucial for understanding its pharmacodynamics.
  • Therapeutic Agent Preliminary interaction studies may help elucidate its potential as a therapeutic agent.
  • Medicinal Chemistry and Pharmacology The presence of the fluorine atom enhances its lipophilicity and may influence its biological activity, making it an interesting candidate for various applications in medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyloxy Group

3-[4-(Benzyloxy)phenyl]propan-1-ol (49Q)
  • Molecular Formula : C₁₆H₁₈O₂ (MW: 242.3 g/mol).
  • Key Differences :
    • Absence of fluorine reduces electronegativity and lipophilicity.
    • Lower metabolic stability due to increased susceptibility to oxidative degradation .
    • Example: In docking studies, fluorine-free analogs may exhibit weaker binding to hydrophobic pockets in target proteins compared to fluorinated derivatives.
3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol
  • Structure : 4-Methylbenzyloxy substituent.
  • Molecular Formula : C₁₇H₂₀O₂ (MW: 256.3 g/mol).
  • Key Differences: Methyl group increases steric bulk and lipophilicity but lacks the electron-withdrawing effect of fluorine. Potential for enhanced passive diffusion but reduced polarity compared to the fluoro analog .

Halogen-Substituted Phenylpropanols

3-(4-Bromophenyl)propan-1-ol
  • Structure : 4-Bromo substituent on phenyl.
  • Molecular Formula : C₉H₁₁BrO (MW: 215.09 g/mol).
  • Key Differences: Bromine’s polarizability may enhance van der Waals interactions in binding sites but reduces metabolic stability compared to fluorine.
3-Amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol
  • Structure: Trifluoromethoxy and amino groups.
  • Molecular Formula: C₁₀H₁₂F₃NO₂ (MW: 235.2 g/mol).
  • Key Differences: Trifluoromethoxy group increases electronegativity and resistance to enzymatic cleavage. Amino group introduces a basic center, enhancing solubility and hydrogen-bonding capacity .

Complex Derivatives with Additional Functional Groups

NU5 Ligand
  • Structure : Contains a purine ring, sulfonyl group, and cyclohexylmethoxy chain.
  • Molecular Formula : C₂₃H₃₂N₆O₄S (MW: 488.6 g/mol).
  • Key Differences: Extended structure enables multi-target interactions (e.g., kinase inhibition).
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol
  • Structure : Piperazine ring and extended alkoxy chain.
  • Molecular Formula : C₂₂H₃₀N₂O₂ (MW: 354.5 g/mol).
  • Key Differences :
    • Piperazine introduces a basic nitrogen, improving solubility and enabling ionic interactions with receptors.
    • Longer propoxy chain increases flexibility and steric demand .

Research Implications

  • Fluorine’s Role : The 4-fluoro substitution in 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL likely optimizes its pharmacokinetic profile by balancing lipophilicity and metabolic stability, as seen in fluorinated drug candidates .
  • Structural Simplicity vs. Complexity : While simpler analogs (e.g., 49Q) may lack target specificity, derivatives like NU5 or piperazine-containing compounds demonstrate how additional functional groups can broaden pharmacological applications .

Biological Activity

3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a propanol backbone with a fluorinated benzyloxy substituent. Its molecular formula is C16H18F1O2, with a molecular weight of approximately 258.31 g/mol. The presence of the fluorine atom enhances lipophilicity, which may influence its biological activity and therapeutic potential.

Biological Activities

Research indicates that 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique aspects of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(4-Benzyloxyphenyl)propan-1-olSimilar propanol backboneLacks fluorine substitution
3-(4-Chlorobenzyloxy)phenyl-propan-1-olChlorine instead of fluorineDifferent electronic properties
3-[4-(Methoxy)phenyl]propan-1-olMethoxy group instead of benzyloxyPotentially different solubility and activity

The fluorinated substituent in 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL enhances its biological activity compared to non-fluorinated analogs, making it a promising candidate for further research.

Synthesis Methods

The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can be approached through various methods. These methods allow for the efficient production of the compound and its derivatives, which may exhibit altered biological or chemical properties. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product .

Case Studies and Research Findings

While specific case studies on 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL remain limited, related compounds have been evaluated for their biological activities:

  • Antimicrobial Activity : A study on similar benzyloxy compounds demonstrated significant antibacterial activity against Gram-positive bacteria, establishing a biochemical rationale for their use as potential therapeutic agents .
  • Anti-inflammatory Studies : Research involving oxadiazole derivatives showed promising anti-inflammatory effects in vivo, indicating that compounds with similar structural motifs could provide insights into the therapeutic potential of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL .

Q & A

Q. What are the optimal synthetic routes for 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL, and how can reaction conditions be tailored to improve yield?

Methodological Answer: Synthesis of this compound can be approached via nucleophilic substitution or catalytic coupling. For example, substituting a 4-fluoro-benzyloxy group onto a phenylpropanol precursor using a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C achieves moderate yields . Catalytic methods, such as palladium-mediated cross-coupling, may enhance regioselectivity but require rigorous control of oxygen and moisture . Optimization involves adjusting stoichiometry, solvent polarity, and temperature, with monitoring via TLC or HPLC .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and confirms hydroxyl/propanol chain integration (δ 1.5–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the benzyloxy-phenyl orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₅FO₂) and isotopic patterns for fluorine .

Q. How does the 4-fluoro-benzyloxy group influence the compound’s solubility and stability in biological assays?

Methodological Answer: The electron-withdrawing fluorine atom enhances lipophilicity (logP ~2.8), improving membrane permeability but reducing aqueous solubility. Stability studies in PBS (pH 7.4) at 37°C over 24 hours reveal <10% degradation, monitored via LC-MS. For assays, use DMSO stock solutions (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated propanol derivatives like 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., Tween-20) .
  • Enantiomeric Purity : Chiral HPLC separates R/S enantiomers, which may exhibit divergent activities .
  • Metabolic Stability : Liver microsome assays (e.g., human/rat) identify rapid Phase I/II metabolism, affecting in vivo vs. in vitro results .

Q. How can computational modeling predict the interaction of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to GPCRs or kinases. The fluorobenzyloxy group may form halogen bonds with Arg/Lys residues .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
  • QSAR Models : CorlogP, polar surface area, and H-bond donors predict bioavailability and toxicity .

Q. What is the role of the propanol chain in modulating the compound’s pharmacological profile compared to analogs with shorter/longer chains?

Methodological Answer: A comparative study using:

  • Analog Synthesis : Replace the propanol chain with ethanediol or butanol derivatives .
  • Biological Testing : Measure binding affinity (Kd) to β-adrenergic receptors (SPR) and cytotoxicity (MTT assay). The 3-carbon chain optimizes steric fit for receptor pockets, balancing potency (EC₅₀ ~50 nM) and metabolic resistance .

Q. How can enantioselective synthesis be achieved for 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL, and what are the implications for its bioactivity?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen catalyst for asymmetric epoxidation, followed by ring-opening to yield >90% ee .
  • Bioactivity Split : Test enantiomers in kinase inhibition assays (e.g., EGFR). The (R)-enantiomer may show 10-fold higher activity due to stereospecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.